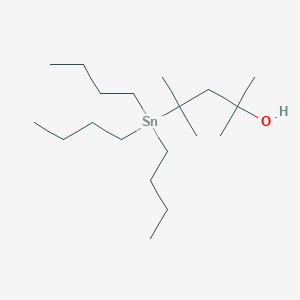
2,4-Dimethyl-4-(tributylstannyl)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-4-(tributylstannyl)pentan-2-ol is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-4-(tributylstannyl)pentan-2-ol typically involves the reaction of 2,4-dimethylpentan-2-ol with tributyltin hydride. This reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction can be catalyzed by radical initiators such as azobisisobutyronitrile (AIBN) to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-4-(tributylstannyl)pentan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or other reduced forms.
Substitution: The tributyltin group can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
2,4-Dimethyl-4-(tributylstannyl)pentan-2-ol has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: It is utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound’s organotin moiety makes it useful in studying the biological activity of organotin compounds, which have applications in medicine and agriculture.
Industrial Applications: It is employed in the production of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-4-(tributylstannyl)pentan-2-ol involves its interaction with molecular targets through its organotin group. The tributyltin moiety can interact with biological molecules, such as enzymes and proteins, affecting their function. The compound can also participate in radical reactions, where it acts as a radical initiator or stabilizer.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the organotin group.
4,4-Dimethyl-2-pentanol: An alcohol with a similar structure but without the tributyltin moiety.
2,4-Dimethyl-4-penten-2-ol: A related compound with a double bond in the carbon chain.
Uniqueness
2,4-Dimethyl-4-(tributylstannyl)pentan-2-ol is unique due to the presence of the tributyltin group, which imparts distinct chemical and biological properties. This makes it valuable in applications where organotin compounds are required, such as in catalysis and materials science.
Properties
CAS No. |
88726-21-0 |
|---|---|
Molecular Formula |
C19H42OSn |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
2,4-dimethyl-4-tributylstannylpentan-2-ol |
InChI |
InChI=1S/C7H15O.3C4H9.Sn/c1-6(2)5-7(3,4)8;3*1-3-4-2;/h8H,5H2,1-4H3;3*1,3-4H2,2H3; |
InChI Key |
YNTNFKZKEYDOGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)(C)CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















